4-Bromo-2-methyl-1-nitrobenzene IUPAC name and synonyms
4-Bromo-2-methyl-1-nitrobenzene IUPAC name and synonyms
An In-depth Technical Guide to 4-Bromo-2-methyl-1-nitrobenzene
This technical guide provides a comprehensive overview of 4-Bromo-2-methyl-1-nitrobenzene, including its chemical identity, physicochemical properties, and detailed experimental protocols for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Synonyms
The nomenclature and various identifiers for 4-Bromo-2-methyl-1-nitrobenzene are crucial for accurate documentation and research. The preferred IUPAC name for this compound is 4-Bromo-2-methyl-1-nitrobenzene .[1][2] It is also commonly known by its synonym, 5-Bromo-2-nitrotoluene .[3]
A list of its primary identifiers is provided in the table below.
| Identifier Type | Value |
| IUPAC Name | 4-Bromo-2-methyl-1-nitrobenzene |
| Synonym | 5-Bromo-2-nitrotoluene[3] |
| CAS Number | 52414-98-9[3][4] |
| Molecular Formula | C7H6BrNO2[1][3][4] |
| SMILES | CC1=CC(Br)=CC=C1N(=O)=O |
| InChIKey | PAHAIHXVVJMZKU-UHFFFAOYSA-N[4] |
Physicochemical Properties
A summary of the key physicochemical properties of 4-Bromo-2-methyl-1-nitrobenzene is presented in the following table for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 216.032 g/mol | [4] |
| Appearance | Yellow solid | [3] |
| Melting Point | 57-65 °C | [3] |
| Boiling Point | 267.05 °C (540.2 K) | [4] |
| Boiling Point (Reduced Pressure) | 143.05 °C (416.2 K) at 0.013 bar | [4] |
| Storage Temperature | 0-8°C | [3] |
Applications in Research and Development
4-Bromo-2-methyl-1-nitrobenzene is a versatile aromatic compound that serves as a crucial intermediate in various synthetic applications.[3] Its utility spans several key areas of chemical research:
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Synthetic Chemistry : It is an important building block in the synthesis of pharmaceuticals and agrochemicals, enabling the construction of more complex molecular architectures.[3]
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Material Science : This compound is utilized in the development of specialty polymers and materials where enhanced thermal stability and chemical resistance are desired.[3]
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Environmental Studies : Researchers use 4-Bromo-2-methyl-1-nitrobenzene in studies focused on the degradation of nitroaromatic compounds, which contributes to a better understanding of pollution and the development of remediation strategies.[3]
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Oncology and Neurodegenerative Disease Research : The related compound, 5-Bromo-2-nitrotoluene, is used in the synthesis of biphenylamide derivatives that act as Hsp90 C-terminal inhibitors for potential cancer and neurodegenerative disease treatments.[2]
Experimental Protocol: Synthesis of 4-Bromo-2-methyl-1-nitrobenzene
The following is a detailed experimental protocol for the synthesis of 4-Bromo-2-methyl-1-nitrobenzene from 4-bromo-2-methylaniline (B145978).[2]
Materials and Reagents:
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4-bromo-2-methylaniline
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Trifluoroacetic anhydride (B1165640) (TFAA)
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Hydrogen peroxide (H2O2, 30% solution)
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Saturated sodium bicarbonate (NaHCO3) solution
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Magnesium sulfate (B86663) (MgSO4)
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Water
Procedure:
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At 0°C, dissolve hydrogen peroxide (3.95 mL, ~64.5 mmol) in dichloromethane (320 mL).
-
To this cooled solution, add trifluoroacetic anhydride (10.93 mL, 77 mmol) and stir the mixture for 5 minutes at 0°C.
-
Remove the ice bath and fit the reaction flask with a reflux condenser.
-
Slowly add a solution of 4-bromo-2-methylaniline (3 g, 16.12 mmol) in dichloromethane (6.4 mL) dropwise over approximately 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 1 hour.
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After cooling, wash the reaction mixture sequentially with 30 mL of water and 30 mL of saturated NaHCO3 solution.
-
Dry the organic layer with MgSO4 and concentrate it in a vacuum.
-
Purify the crude product by flash column chromatography to yield the final product.
Visualizations
The following diagrams illustrate key aspects of 4-Bromo-2-methyl-1-nitrobenzene.
Caption: A workflow diagram illustrating the synthesis of 4-Bromo-2-methyl-1-nitrobenzene.
Caption: Logical relationships of 4-Bromo-2-methyl-1-nitrobenzene in various applications.



